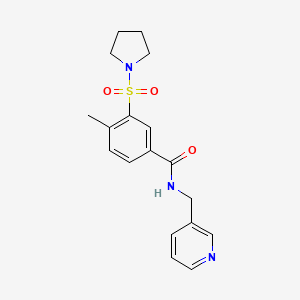![molecular formula C15H9BrN2O3 B6119347 9-bromo-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B6119347.png)
9-bromo-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-bromo-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. This compound is of interest to researchers due to its unique chemical structure and potential biological activities.
Mechanism of Action
The exact mechanism of action of 9-bromo-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole is not fully understood. However, it is believed that the compound may act by inducing apoptosis in cancer cells. Apoptosis is a process of programmed cell death that occurs in healthy cells as well as cancer cells. Inducing apoptosis in cancer cells can lead to the death of the cancer cells and may be an effective strategy in cancer treatment.
Biochemical and Physiological Effects:
Studies have shown that 9-bromo-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole has several biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth. Additionally, the compound has been shown to induce the production of reactive oxygen species (ROS) in cancer cells. ROS are molecules that can cause damage to cells and can lead to cell death.
Advantages and Limitations for Lab Experiments
The advantages of using 9-bromo-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole in lab experiments include its ability to inhibit the growth of cancer cells and induce apoptosis. Additionally, the compound has a unique chemical structure that may make it useful in the development of new drugs. However, there are also limitations to using this compound in lab experiments. The compound is difficult and expensive to synthesize, which may limit its availability for research purposes.
Future Directions
There are several future directions for research on 9-bromo-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole. One area of research is focused on the development of new drugs based on the compound's chemical structure. Researchers are also interested in exploring the compound's potential as an anticancer agent in vivo. Additionally, studies are needed to further elucidate the mechanism of action of the compound and to identify any potential side effects or toxicity.
Synthesis Methods
The synthesis of 9-bromo-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole involves several steps. One of the most common methods involves the reaction of 2-nitroaniline with 1,3-dibromo-5,5-dimethylhydantoin in the presence of a base such as sodium hydroxide. The resulting product is then reacted with 2,3-epoxypropyltrimethylammonium chloride to form the final compound.
Scientific Research Applications
9-bromo-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole has been the subject of several scientific studies due to its potential applications in various fields. One area of research has been focused on the compound's potential as an anticancer agent. Studies have shown that the compound has the ability to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
6-bromo-15-nitro-2-oxa-12-azatetracyclo[8.6.1.03,8.013,17]heptadeca-1(16),3(8),4,6,10,13(17),14-heptaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O3/c16-10-1-2-13-8(4-10)3-9-7-17-12-5-11(18(19)20)6-14(21-13)15(9)12/h1-2,4-7,17H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNPUXIWAPSOCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)OC3=CC(=CC4=C3C1=CN4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Bromo-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,3-dichlorophenyl)amino]-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6119265.png)
![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6119273.png)
![1-{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-phenyl-4-piperidinyl}ethanone](/img/structure/B6119289.png)
![1-(ethylsulfonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine](/img/structure/B6119297.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B6119304.png)
![1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B6119307.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(3-pyridinylmethyl)-3-piperidinamine](/img/structure/B6119312.png)
![2-(4-methoxyphenyl)-N-{[1-(4-pyridinylmethyl)-3-piperidinyl]methyl}acetamide](/img/structure/B6119318.png)

![ethyl 1-({6-[(4-methyl-1,4-diazepan-1-yl)carbonyl]imidazo[2,1-b][1,3]thiazol-5-yl}methyl)-2-piperidinecarboxylate](/img/structure/B6119331.png)

![1-[2-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6119351.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-hydroxy-3-methoxybenzylidene)propanohydrazide](/img/structure/B6119359.png)
![4-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-2-butanamine](/img/structure/B6119374.png)